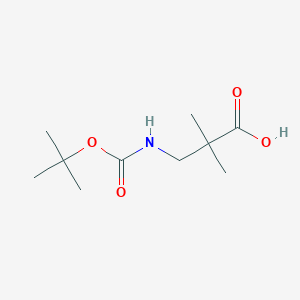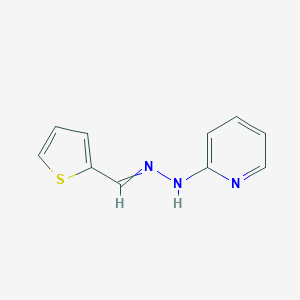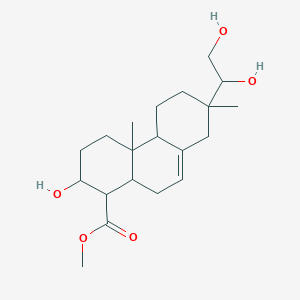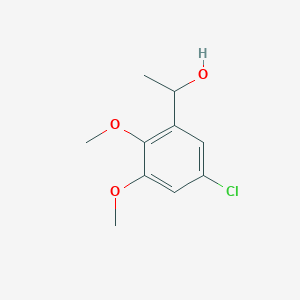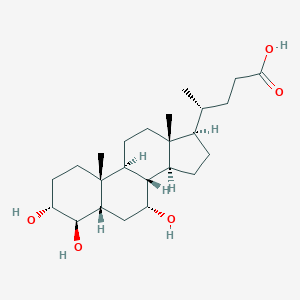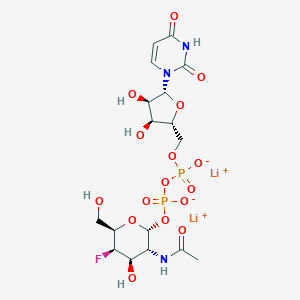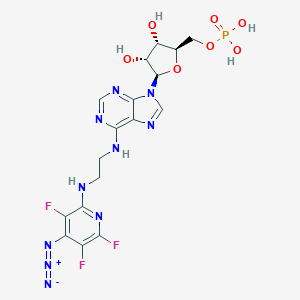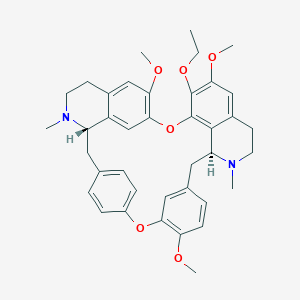
7-O-Ethyl fangchinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-Ethyl fangchinoline is a natural product that is derived from Stephania tetrandra S. Moore, a plant that is commonly used in traditional Chinese medicine. This alkaloid has been found to possess various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In recent years, there has been growing interest in the synthesis and application of 7-O-Ethyl fangchinoline in scientific research.
Wirkmechanismus
The exact mechanism of action of 7-O-Ethyl fangchinoline is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. It has also been found to modulate the expression of certain genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 7-O-Ethyl fangchinoline has been found to possess other biochemical and physiological effects. It has been shown to possess anti-inflammatory activity, which makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. It has also been found to possess anti-oxidant activity, which can help prevent oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-O-Ethyl fangchinoline in lab experiments is its potential therapeutic applications, particularly in the field of oncology. However, one of the limitations is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 7-O-Ethyl fangchinoline. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Another area of research is the development of more efficient synthesis methods to increase the yield of this alkaloid. Additionally, more research is needed to fully understand its pharmacokinetics and potential toxicity in vivo.
In conclusion, 7-O-Ethyl fangchinoline is a promising natural product that has potential therapeutic applications in various fields. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a potential therapeutic agent for a range of diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and explore its potential use in combination with other anti-cancer agents.
Synthesemethoden
The synthesis of 7-O-Ethyl fangchinoline is a complex process that involves several steps. One of the most commonly used methods for synthesizing this alkaloid is the Pictet-Spengler reaction, which involves the condensation of a tryptamine with an aldehyde in the presence of an acid catalyst. Another method involves the use of a palladium-catalyzed cross-coupling reaction between a halogenated tryptamine and an arylboronic acid.
Wissenschaftliche Forschungsanwendungen
7-O-Ethyl fangchinoline has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-tumor activity. Studies have shown that this alkaloid can inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
CAS-Nummer |
118160-59-1 |
|---|---|
Produktname |
7-O-Ethyl fangchinoline |
Molekularformel |
C39H44N2O6 |
Molekulargewicht |
636.8 g/mol |
IUPAC-Name |
(1S,14S)-21-ethoxy-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C39H44N2O6/c1-7-45-38-36(44-6)22-27-15-17-41(3)31-19-25-10-13-32(42-4)34(20-25)46-28-11-8-24(9-12-28)18-30-29-23-35(47-39(38)37(27)31)33(43-5)21-26(29)14-16-40(30)2/h8-13,20-23,30-31H,7,14-19H2,1-6H3/t30-,31-/m0/s1 |
InChI-Schlüssel |
VNBSKOLSTYLJBG-CONSDPRKSA-N |
Isomerische SMILES |
CCOC1=C(C=C2CCN([C@@H]3C2=C1OC4=C(C=C5CCN([C@H](C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
SMILES |
CCOC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
Kanonische SMILES |
CCOC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
Andere CAS-Nummern |
118160-59-1 |
Synonyme |
7-O-EFC 7-O-ethyl fangchinoline 7-O-ethylfangchinoline TJN 220 TJN-220 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



